molecular formula C13H20N2OS B2598476 2-amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide CAS No. 590355-69-4

2-amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No.: B2598476
CAS No.: 590355-69-4
M. Wt: 252.38
InChI Key: DFBMCWLAYFFLSC-UHFFFAOYSA-N
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Description

2-amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide is a chemical compound with the molecular formula C13H20N2OS It is characterized by the presence of an amino group, a cyclopentyl group, an ethyl group, and a methylthiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide typically involves multi-step organic synthesis One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopentyl and ethyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide
  • 2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide
  • 2-amino-N-cyclobutyl-4-ethyl-5-methylthiophene-3-carboxamide

Uniqueness

2-amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group, in particular, differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-3-10-8(2)17-12(14)11(10)13(16)15-9-6-4-5-7-9/h9H,3-7,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBMCWLAYFFLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2CCCC2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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